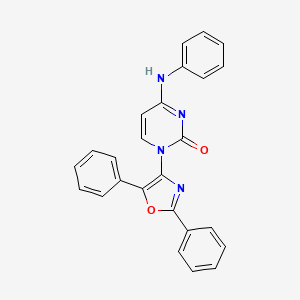
1-(2,5-diphenyloxazol-4-yl)-4-(phenylamino)pyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(2,5-diphenyloxazol-4-yl)-4-(phenylamino)pyrimidin-2(1H)-one" is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers do discuss various heterocyclic compounds with potential biological activities, such as antiaggregating, antimicrobial, antiviral, and antitumor properties. These compounds are characterized by the presence of pyrimidine, pyrazole, and triazole rings, which are common structural motifs in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions, often starting with the formation of a core structure followed by functionalization. For example, the synthesis of 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines involves the reaction of a dimethylaminomethylene derivative with various amines . Another study describes a one-pot synthesis approach for creating 2,6-diphenyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridines . These methods highlight the versatility and creativity required in the synthesis of complex heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often elucidated using spectroscopic methods such as FT-IR, NMR, and Mass spectroscopy, as well as single-crystal X-ray diffraction . The study of the molecular geometry, vibrational wavenumbers, and chemical shifts provides detailed insights into the compound's structure. Additionally, theoretical calculations such as density functional theory (DFT) can be used to optimize the structure and predict various properties .
Chemical Reactions Analysis
Heterocyclic compounds can undergo a variety of chemical reactions, including alkylation, cyclization, and condensation. For instance, the regioselective N- and O-alkylation of triazolopyrimidinones has been reported, with the selectivity influenced by the size and shape of the alkylating agents and reaction temperature . The ability to selectively modify these compounds is crucial for the development of new drugs with specific biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds, such as solubility, melting point, and stability, are important for their practical applications. The biological activities of these compounds, such as platelet antiaggregating, antimicrobial, antiviral, and antitumor activities, are often evaluated in vitro and in vivo . The minimum inhibitory concentrations (MICs) against various bacteria and fungi are determined to assess antimicrobial potency . Additionally, the non-linear optical (NLO) properties and molecular electrostatic potential (MEP) are investigated to understand the compound's behavior in different environments .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- A study involved the synthesis of novel pyrazolopyrimidines derivatives, showcasing their application as anticancer and anti-5-lipoxygenase agents. The structural modifications and biological activity screening of these compounds highlight their therapeutic potential (Rahmouni et al., 2016).
Antimicrobial Activity
- Research on new pyrazolo[3,4-d]pyrimidines explored their design, synthesis, and antimicrobial activity, offering insights into their potential as novel antimicrobial agents. Such studies are crucial for developing new treatments against resistant microbial strains (Abdel-Gawad et al., 2003).
Electroluminescent Properties
- Investigations into indazole, pyrazole, and triazole/triphenylamine-based compounds, including structures similar to the specified compound, have been conducted to evaluate their electroluminescent properties. This research is significant for the development of organic light-emitting diodes (OLEDs) and other photonic applications (Jin et al., 2020).
Antimicrobial and Anticancer Activities
- Novel pyrimidine derivatives have been synthesized, showcasing their antimicrobial and anticancer activities. Such compounds are vital for pharmaceutical research, aiming at identifying new therapeutic agents with enhanced efficacy and safety profiles (Sakr et al., 2020).
Supramolecular Assemblies
- The compound's functionality has been utilized in the design of crown-containing hydrogen-bonded supramolecular assemblies. This research provides insights into the structural and functional versatility of pyrimidine derivatives in creating complex molecular architectures with potential applications in nanotechnology and molecular engineering (Fonari et al., 2004).
Propriétés
IUPAC Name |
4-anilino-1-(2,5-diphenyl-1,3-oxazol-4-yl)pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O2/c30-25-27-21(26-20-14-8-3-9-15-20)16-17-29(25)23-22(18-10-4-1-5-11-18)31-24(28-23)19-12-6-2-7-13-19/h1-17H,(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJROGXYRNBPHAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)N4C=CC(=NC4=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-diphenyloxazol-4-yl)-4-(phenylamino)pyrimidin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

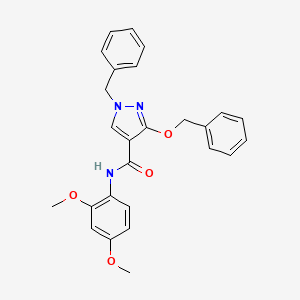
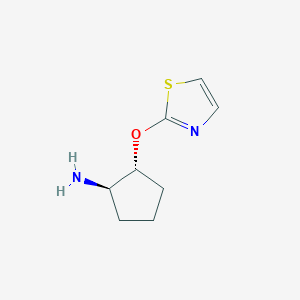
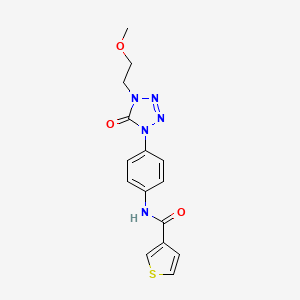
![ethyl 3-(3-chlorophenyl)-5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2514315.png)
![3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2514318.png)

![2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol](/img/structure/B2514322.png)
![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2514323.png)
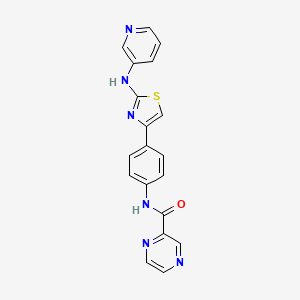
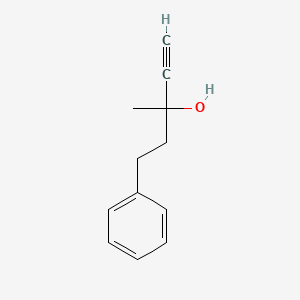
![4-[(4-Fluorophenyl)methyl]-11-[4-(propan-2-yl)phenyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2514328.png)
![7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2514329.png)

